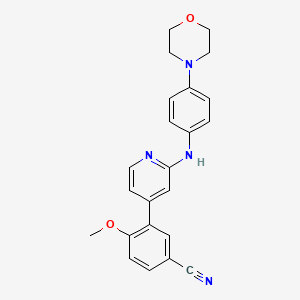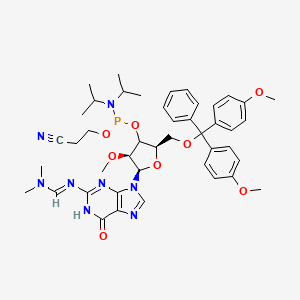
ATP-d14 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP-d14 (dilithium), also known as adenosine 5’-triphosphate-d14 dilithium, is a deuterium-labeled form of adenosine triphosphate. Adenosine triphosphate is a central molecule in energy storage and metabolism within living organisms. The deuterium labeling in ATP-d14 (dilithium) makes it particularly useful in scientific research, especially in studies involving metabolic processes and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ATP-d14 (dilithium) involves the incorporation of deuterium atoms into the adenosine triphosphate molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of ATP-d14 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to isolate the final product. Quality control measures are implemented to verify the deuterium content and overall purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
ATP-d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of ATP-d14 (dilithium) results in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: ATP-d14 (dilithium) can transfer its phosphate groups to other molecules, a key reaction in cellular metabolism.
Oxidation-Reduction: Involves the transfer of electrons, playing a crucial role in energy production within cells.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-d14 (dilithium) include enzymes such as ATPases, which catalyze the hydrolysis of ATP. Reaction conditions often involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from the reactions of ATP-d14 (dilithium) include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
Applications De Recherche Scientifique
ATP-d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: Helps in understanding cellular energy metabolism and signal transduction.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of biosensors and diagnostic assays
Mécanisme D'action
ATP-d14 (dilithium) exerts its effects by participating in energy transfer reactions within cells. It acts as a substrate for enzymes such as ATPases, which hydrolyze ATP to release energy. This energy is then used to drive various cellular processes, including muscle contraction, protein synthesis, and cell division. The deuterium labeling allows for precise tracking of the molecule in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-triphosphate (ATP): The non-deuterated form of ATP, widely used in biological research.
Adenosine diphosphate (ADP): A product of ATP hydrolysis, involved in energy transfer.
Adenosine monophosphate (AMP): Another product of ATP hydrolysis, plays a role in cellular signaling
Uniqueness of ATP-d14 (dilithium)
The uniqueness of ATP-d14 (dilithium) lies in its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability of the molecule.
Improved Tracking: The deuterium label allows for precise tracking in metabolic studies, providing valuable insights into the dynamics of energy transfer and metabolism
Propriétés
Formule moléculaire |
C10H14Li2N5O13P3 |
|---|---|
Poids moléculaire |
533.2 g/mol |
Nom IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD4 |
Clé InChI |
GSCAHXFCKKVRCE-GVVHJZDMSA-L |
SMILES isomérique |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)

![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)


![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)




